molecular formula C20H17F17O6 B1333720 Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate CAS No. 674786-75-5

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate

Cat. No. B1333720
CAS RN: 674786-75-5
M. Wt: 676.3 g/mol
InChI Key: ZXPKQENNVJKVQL-UHFFFAOYSA-N
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Description

Comprehensive Analysis of Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate

The compound is a complex molecule that appears to be related to various research areas, including organic synthesis, crystallography, and medicinal chemistry. It contains multiple functional groups, such as esters, oxolanes, and a heptadecafluorononyl group, which suggest its potential utility in diverse chemical reactions and possibly in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of oxazolone derivatives with various reagents. For instance, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of pyranone compounds . Similarly, the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea indicates the versatility of ethoxy-oxoethyl groups in cyclization reactions . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using crystallography and DFT calculations. For example, the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate reveals a nearly planar oxoquinoline unit and a perpendicular acetate substituent . Such structural analyses are crucial for understanding the three-dimensional conformation of the target compound and its potential interactions in biological systems.

Chemical Reactions Analysis

The ethoxy-oxoethyl group is a versatile moiety that can participate in various chemical reactions. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate has been shown to synergize with cancer therapies and overcome drug resistance in cancer cells . Additionally, reactions of ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols have been explored, providing insights into the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related molecules. For example, the presence of a heptadecafluorononyl group suggests high hydrophobicity and potential applications in materials science due to the unique properties of fluorinated compounds . The oxolane ring and carboxylate ester may also influence the compound's solubility and reactivity.

Scientific Research Applications

Cancer Treatment Research

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate and its analogues have been studied for their potential in cancer treatment. One study highlights the structure-activity relationship of a similar compound, demonstrating its efficacy against drug-resistant cancer cells and its ability to induce apoptosis in tumor cells, suggesting promising applications in treating cancers with multiple drug resistance (Das et al., 2009).

Chemical Synthesis and Molecular Transformation

This compound has also been utilized in chemical synthesis and molecular transformation studies. For instance, it's been used in the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into other compounds, showing its versatility in chemical reactions (Albreht et al., 2009). Furthermore, it's been part of a one-pot multicomponent synthesis process for creating 4H-chromene derivatives, emphasizing its role in efficient and atom-economic chemical processes (Boominathan et al., 2011).

Molecular Structure and Crystal Studies

The compound has also been a subject in molecular structure and crystal studies. Research on related compounds has revealed insights into their crystal and molecular structures, providing a deeper understanding of their chemical behavior and potential applications in various scientific fields (Kaur et al., 2012).

Photochemical Applications

Additionally, ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate has been explored for its photophysical properties, indicating potential applications in fields like dye manufacturing and sensor technology. One study examines a similar compound's behavior in different solvents, revealing reverse solvatochromism and high quantum yield, suggesting its utility in various technological applications (Bozkurt & Doğan, 2018).

properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F17O6/c1-3-41-9(38)7-12(10(39)42-4-2)5-8(43-11(12)40)6-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKQENNVJKVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC(OC1=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F17O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371374
Record name Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate

CAS RN

674786-75-5
Record name Ethyl 3-(2-ethoxy-2-oxoethyl)-5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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